3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one
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Overview
Description
3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorobenzyl group and two methoxyphenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 4-fluorobenzylamine with 4-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxyphenyl group but lacks the oxazole ring.
4-Fluorobenzylamine: Contains the fluorobenzyl group but does not have the oxazole structure.
Uniqueness
3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is unique due to the combination of its fluorobenzyl and methoxyphenyl groups attached to an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C24H20FNO4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C24H20FNO4/c1-28-20-11-5-17(6-12-20)22-23(18-7-13-21(29-2)14-8-18)30-24(27)26(22)15-16-3-9-19(25)10-4-16/h3-14H,15H2,1-2H3 |
InChI Key |
LKEWVTVCAHPESX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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